molecular formula C11H15NO3 B017583 4-(6-Methyl-2-morpholinyl)pyrocatechol CAS No. 103852-78-4

4-(6-Methyl-2-morpholinyl)pyrocatechol

Cat. No. B017583
CAS RN: 103852-78-4
M. Wt: 209.24 g/mol
InChI Key: HEISVMTVCWTFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methyl-2-morpholinyl)pyrocatechol, also known as MP, is a catecholamine derivative that has been extensively studied for its potential use as a research tool in neuroscience. MP is a selective inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2-morpholinyl)pyrocatechol involves the selective inhibition of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, 4-(6-Methyl-2-morpholinyl)pyrocatechol prevents the conversion of dopamine to norepinephrine, leading to a selective increase in dopamine levels.
Biochemical and Physiological Effects
4-(6-Methyl-2-morpholinyl)pyrocatechol has been shown to increase dopamine levels in the brain, leading to a range of biochemical and physiological effects. These effects include increased locomotor activity, enhanced cognitive function, and improved memory retention. 4-(6-Methyl-2-morpholinyl)pyrocatechol has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(6-Methyl-2-morpholinyl)pyrocatechol in lab experiments is its selectivity for dopamine beta-hydroxylase, which allows researchers to study the effects of dopamine in isolation from norepinephrine. However, 4-(6-Methyl-2-morpholinyl)pyrocatechol has some limitations, including its short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 4-(6-Methyl-2-morpholinyl)pyrocatechol, including the development of more selective inhibitors of dopamine beta-hydroxylase, the study of the effects of 4-(6-Methyl-2-morpholinyl)pyrocatechol on different brain regions and circuits, and the investigation of the potential therapeutic applications of 4-(6-Methyl-2-morpholinyl)pyrocatechol in the treatment of neurological and psychiatric disorders. Additionally, the use of 4-(6-Methyl-2-morpholinyl)pyrocatechol in combination with other research tools such as optogenetics and chemogenetics could lead to a deeper understanding of the role of dopamine in the brain.

Synthesis Methods

The synthesis of 4-(6-Methyl-2-morpholinyl)pyrocatechol involves the reaction of 6-methyl-2-morpholinone with pyrocatechol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced with sodium borohydride to yield 4-(6-Methyl-2-morpholinyl)pyrocatechol. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(6-Methyl-2-morpholinyl)pyrocatechol has been used extensively in neuroscience research as a tool for studying the role of norepinephrine in the brain. By inhibiting dopamine beta-hydroxylase, 4-(6-Methyl-2-morpholinyl)pyrocatechol prevents the conversion of dopamine to norepinephrine, leading to a selective increase in dopamine levels. This allows researchers to study the effects of dopamine in isolation from norepinephrine.

properties

CAS RN

103852-78-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-(6-methylmorpholin-2-yl)benzene-1,2-diol

InChI

InChI=1S/C11H15NO3/c1-7-5-12-6-11(15-7)8-2-3-9(13)10(14)4-8/h2-4,7,11-14H,5-6H2,1H3

InChI Key

HEISVMTVCWTFNN-UHFFFAOYSA-N

SMILES

CC1CNCC(O1)C2=CC(=C(C=C2)O)O

Canonical SMILES

CC1CNCC(O1)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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